molecular formula C10H21NO2 B15242828 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol

2-[(3-Methylcyclohexyl)amino]propane-1,3-diol

Katalognummer: B15242828
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: AKRAYAFGXDFUQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Methylcyclohexyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is a derivative of cyclohexane and contains both an amino group and a diol group, making it a versatile molecule for various chemical reactions and applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Methylcyclohexyl)amino]propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amino or hydroxyl derivatives.

Wirkmechanismus

The mechanism of action of 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the diol groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to act as a reactant in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(3-Methylcyclohexyl)amino]propane-1,3-diol is unique due to its specific structural features, including the presence of a methylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in chemistry, biology, medicine, and industry .

Eigenschaften

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

2-[(3-methylcyclohexyl)amino]propane-1,3-diol

InChI

InChI=1S/C10H21NO2/c1-8-3-2-4-9(5-8)11-10(6-12)7-13/h8-13H,2-7H2,1H3

InChI-Schlüssel

AKRAYAFGXDFUQG-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(C1)NC(CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.